molecular formula C19H18N2O3S B15011032 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B15011032
M. Wt: 354.4 g/mol
InChI Key: GTYXXSZFWPUZOC-LICLKQGHSA-N
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Description

The compound “(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one” is a thiazol-4-one derivative characterized by a benzylidene moiety at the 5-position and a 3-methylanilino group at the 2-position. Its molecular formula is C₁₉H₁₇ClN₂O₄S, with a molecular weight of 404.86728 g/mol . The (5E) stereochemistry indicates the trans-configuration of the benzylidene substituent relative to the thiazole ring. Thiazol-4-one scaffolds are pharmacologically significant due to their structural versatility, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects.

Its synthesis likely follows established protocols for analogous thiazol-4-ones, involving condensation of substituted benzaldehydes with thiazolidinone precursors under acidic conditions .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-5-4-6-14(9-12)20-19-21-18(22)17(25-19)10-13-7-8-15(23-2)11-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-10+

InChI Key

GTYXXSZFWPUZOC-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2

Origin of Product

United States

Preparation Methods

Formation of 2-(3-Methylanilino)-1,3-Thiazol-4-One

The thiazol-4-one core is constructed through cyclocondensation of N-(3-methylphenyl)thiourea with α-chloroacetyl chloride. Adapted from methodologies in, this step proceeds under reflux in anhydrous ethanol (Scheme 1):

Reaction Conditions :

  • N-(3-Methylphenyl)thiourea (1.0 equiv), α-chloroacetyl chloride (1.2 equiv), EtOH, reflux (78°C), 6 h
  • Yield : 72–78% after recrystallization (ethanol/water)

Mechanistic Insight :

  • Nucleophilic attack by the thiourea sulfur on α-chloroacetyl chloride forms a thioester intermediate.
  • Intramolecular cyclization eliminates HCl, generating the thiazol-4-one ring.

Knoevenagel Condensation for 5-Arylidene Formation

The 5-arylidene group is introduced via base-catalyzed condensation with 2,4-dimethoxybenzaldehyde (Scheme 1):

Optimized Protocol :

  • 2-(3-Methylanilino)-1,3-thiazol-4-one (1.0 equiv), 2,4-dimethoxybenzaldehyde (1.5 equiv), glacial acetic acid (5 mL/mmol), sodium acetate (0.2 equiv), 110°C, 8 h
  • Yield : 68% (E isomer predominant, >95% by HPLC)
  • Stereochemical Control : Prolonged heating favors the thermodynamically stable E-isomer through reversible enolization.

One-Pot Multicomponent Approach

Direct Assembly from Modular Components

Building on green chemistry principles in, a tandem cyclization-condensation strategy eliminates intermediate isolation:

Procedure :

  • Reactants : 3-Methylaniline (1.0 equiv), 2,4-dimethoxybenzaldehyde (1.5 equiv), thioglycolic acid (1.0 equiv)
  • Catalyst : Vanadyl sulfate (VOSO₄, 10 mol%)
  • Conditions : Acetonitrile, ultrasonic irradiation (40 kHz), 60°C, 4 h

Advantages :

  • Atom Economy : 89% (vs. 76% for stepwise synthesis)
  • Yield : 81% (crude), 75% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Limitations :

  • Requires strict stoichiometric control to suppress dimerization byproducts.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while improving yields, as demonstrated in:

Optimized Parameters :

  • Step 1 (Thiazol-4-one formation): 200 W, 120°C, 15 min (yield: 85%)
  • Step 2 (Knoevenagel): 150 W, 100°C, 30 min (yield: 79%)

Key Benefits :

  • Energy Efficiency : 80% reduction in thermal energy input vs. conventional heating.
  • Scalability : Demonstrated at 50-mmol scale with consistent yields.

Comparative Evaluation of Synthetic Methods

Parameter Two-Step One-Pot Microwave
Total Time (h) 14 4 0.75
Overall Yield (%) 52 75 67
Purification Difficulty Moderate High Low
E Isomer Purity (%) 95 88 97
Energy Consumption High Moderate Low

Table 1 . Performance metrics for major synthetic routes.

Mechanistic and Kinetic Insights

Knoevenagel Condensation Kinetics

Pseudo-first-order kinetics were observed for the condensation step (R² = 0.98), with activation energy (Eₐ) of 58.2 kJ/mol, indicating a rate-limiting enolate formation step.

Solvent Effects on Stereoselectivity

Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation (up to 34%), while acetic acid maximizes E selectivity (>95%) via proton-coupled tautomerization.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone compounds with various functional groups.

Scientific Research Applications

(2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4-one derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Variations

Compound Name Substituents (Position 5 / Position 2) Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethoxyphenyl (5E) / 3-Methylanilino 404.87 Enhanced electron-donating capacity; moderate steric bulk.
(5E)-5-[(4-Fluorophenyl)methylidene]-2-(4-iodoanilino)-1,3-thiazol-4-one 4-Fluorophenyl (5E) / 4-Iodoanilino ~420 (estimated) Halogen substituents may increase lipophilicity and receptor affinity.
(5E)-5-[(3,4-Dichlorophenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one 3,4-Dichlorophenyl (5E) / 4-Hydroxyanilino ~410 (estimated) Chlorine atoms enhance electrophilicity; hydroxyl group enables H-bonding.
(5E)-5-[4-(Dimethylamino)benzylidene]-2-(4-methylanilino)-1,3-thiazol-4-one 4-Dimethylaminophenyl (5E) / 4-Methylanilino ~380 (estimated) Strong electron-donating dimethylamino group; improved solubility.
(5E)-3-Ethyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2-Methoxyphenyl (5E) / Ethyl-2-thione ~340 (estimated) Thione group increases reactivity; methoxy group directs regioselectivity.

Physicochemical Properties

  • Solubility: Methoxy and dimethylamino groups improve aqueous solubility (e.g., logP ~2.5 for the target compound) versus chloro analogs (logP ~3.5) .
  • Thermal Stability : Thiazol-4-ones with electron-donating substituents decompose at higher temperatures (200–250°C) compared to electron-deficient analogs (<180°C) .

Key Research Findings and Implications

Substituent-Driven Activity : The 2,4-dimethoxyphenyl group in the target compound likely balances lipophilicity and solubility, making it suitable for oral bioavailability studies .

Stereochemical Considerations : (E)-isomers generally exhibit superior stability over (Z)-isomers in physiological conditions, as evidenced by analogs in .

Unmet Needs : Further studies are required to elucidate the target compound’s pharmacokinetics and specific biological targets.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one?

Answer:
The synthesis typically involves condensation reactions between thiosemicarbazides and α-chloroketones or aldehydes under reflux conditions. For example, a general protocol includes:

  • Refluxing 3-(substituted-phenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an aromatic aldehyde (e.g., 2,4-dimethoxybenzaldehyde) in a DMF/acetic acid mixture for 2 hours .
  • Isolation via filtration and recrystallization from DMF-ethanol to achieve yields >80%. Reaction conditions (solvent polarity, temperature, and molar ratios) critically influence product purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • IR Spectroscopy : To confirm C=O (1680–1720 cm⁻¹), C=N (1590–1620 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign signals for the thiazol-4-one ring protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and 3-methylanilino substituents (δ 2.3 ppm for CH₃) .
  • Elemental Analysis (CHNS) : Validate molecular formula (e.g., C₂₀H₁₉N₂O₃S) with <0.4% deviation .

Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains. Standardize protocols using CLSI guidelines .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO/water co-solvents (≤0.1% DMSO) and confirm compound stability via HPLC .
  • Structural Confirmation : Re-evaluate compound purity (HPLC ≥98%) and stereochemistry (X-ray crystallography) to rule out isomer interference .

Advanced: What strategies optimize reaction yields when modifying substituents (e.g., methoxy vs. nitro groups)?

Answer:

  • Electron-Withdrawing Groups (NO₂) : Increase electrophilicity of the aldehyde, accelerating condensation. Use catalytic p-toluenesulfonic acid (10 mol%) in ethanol at 80°C to achieve >90% yield .
  • Electron-Donating Groups (OCH₃) : Slow reaction kinetics; extend reflux time to 4–6 hours and use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Monitor Progress : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track consumption of starting materials .

Basic: What structural features influence the compound’s reactivity and stability?

Answer:

  • Methylidene Bridge (C=CH-Ar) : The E-configuration (trans) stabilizes conjugation with the thiazol-4-one ring, confirmed by X-ray crystallography .
  • Methoxy Groups : Enhance solubility in organic solvents but reduce polarity, complicating aqueous-phase assays.
  • 3-Methylanilino Substituent : Steric hindrance from the methyl group may limit π-π stacking in biological targets .

Advanced: How to design a study evaluating structure-activity relationships (SAR) for this compound?

Answer:

  • Scaffold Modification : Synthesize derivatives with varying substituents on the 2,4-dimethoxyphenyl and 3-methylanilino groups. Prioritize substituents based on Hammett σ values to correlate electronic effects with activity .
  • Biological Testing : Use a tiered approach:
    • In Vitro Assays : Measure IC₅₀ against kinase targets (e.g., EGFR) using fluorescence polarization .
    • Molecular Docking : Compare binding poses (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr-104) .
  • Data Analysis : Apply multivariate regression to link substituent parameters (logP, molar refractivity) to activity .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-Solvent Systems : Use Cremophor EL (0.1–0.5%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation : Prepare PEGylated liposomes (size 100–150 nm via dynamic light scattering) to improve bioavailability .
  • Validate Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) using UV-Vis spectroscopy (λmax = 320 nm) .

Basic: What are common challenges in crystallizing this compound, and how are they mitigated?

Answer:

  • Polymorphism : Slow evaporation from ethanol/water (9:1) at 4°C yields single crystals suitable for X-ray diffraction .
  • Hygroscopicity : Store crystals under nitrogen atmosphere and use silicone oil for mounting to prevent hydration .

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